6-(3-Methoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE typically involves the cyclization of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction is carried out under reflux conditions in ethanol, often in the presence of a catalytic amount of piperidine . The reaction yields triazolothiadiazine derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines:
The uniqueness of 2-[6-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE lies in its specific combination of structural features, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C14H10N6OS |
---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N6OS/c1-21-10-4-2-3-9(7-10)13-19-20-12(17-18-14(20)22-13)11-8-15-5-6-16-11/h2-8H,1H3 |
InChI Key |
NUJFYCNCTAFLIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origin of Product |
United States |
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